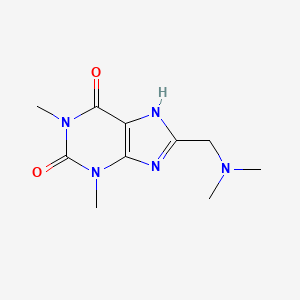

8-((dimethylamino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[(dimethylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-13(2)5-6-11-7-8(12-6)14(3)10(17)15(4)9(7)16/h5H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBKDXJNLKRCBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((dimethylamino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Dimethylation: The purine ring is methylated at specific positions using methylating agents such as methyl iodide or dimethyl sulfate.

Dimethylamino Group Introduction: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable dimethylamine source reacts with the methylated purine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the final compound with desired purity.

Chemical Reactions Analysis

Types of Reactions

8-((dimethylamino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized purine derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

8-((dimethylamino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((dimethylamino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations: 1,3-Dimethyl vs. 3,7-Dimethyl Purine-Diones

The position of methyl groups on the purine-dione core significantly impacts receptor affinity:

- 1,3-Dimethyl derivatives (e.g., compound 8 from ): Exhibit higher affinity for 5-HT6 and D2 receptors (Ki(D2) = 85 nM) compared to 3,7-dimethyl analogues (e.g., compound 15 , Ki(D2) = 1 nM). This suggests that the 1,3-dimethyl configuration enhances D2 receptor binding .

- 3,7-Dimethyl derivatives : While less potent at D2 receptors, they retain affinity for 5-HT7 receptors, indicating core-dependent selectivity .

Key Insight : The 1,3-dimethyl core is optimal for dual 5-HT6/D2 activity, whereas 3,7-dimethyl derivatives may favor alternative receptor profiles.

Substituents at Position 8: Role in Pharmacological Activity

Modifications at position 8 dictate receptor engagement and functional outcomes:

- 8-((Dimethylamino)methyl) group: Enhances 5-HT6/D2 affinity due to its basic dimethylamino group, which may facilitate ionic interactions with receptors .

- 8-Alkoxy substituents (e.g., propoxy): Found in caffeine analogues like 3j and 3m , these abolish CNS stimulation but retain analgesic effects, demonstrating substituent-driven divergence in activity .

- Lipophilic substituents (e.g., N-ethylbenzylamino): Critical for 5-HT1A/5-HT7 receptor binding; removal abolishes affinity .

Example : Compound 19 (8-propoxy-3,7-dimethyl) acts as a 5-HT1A antagonist and D2 partial agonist, highlighting the dual role of substituents in modulating receptor behavior .

Spacer Length and Arylpiperazine Moieties

The linker between the purine core and arylpiperazine influences binding kinetics:

- Three-methylene spacer : Optimal for high 5-HT6/D2 affinity in 1,3-dimethyl derivatives .

- 2,3-Dichlorophenylpiperazine : Synergizes with the 1,3-dimethyl core to maximize receptor interactions, as seen in compound 8 .

Comparison : Derivatives with shorter or longer spacers exhibit reduced affinity, emphasizing the importance of precise alkyl chain length .

Biological Activity

8-((dimethylamino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 180.16 g/mol. The compound features a dimethylamino group at the 8th position of the purine ring, which enhances its solubility and biological activity. This article reviews the biological activities of this compound, focusing on its pharmacological potential and mechanisms of action.

Anticancer Properties

Recent studies indicate that this compound exhibits promising anticancer activity. It has been explored as a potential drug candidate for various cancers due to its ability to inhibit cell proliferation and induce apoptosis in tumor cells. For instance, in vitro assays demonstrated that the compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 20 µM.

Antiviral Activity

The compound has also shown antiviral properties against several viral infections. Its mechanism appears to involve the inhibition of viral replication through interference with viral RNA synthesis. In studies conducted on cell cultures infected with influenza virus, this compound exhibited a reduction in viral titers by more than 50% at concentrations of 5 µM.

Antimicrobial Effects

In addition to its anticancer and antiviral properties, this purine derivative has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL . The compound's structural similarity to known xanthines suggests that it may act through mechanisms similar to those observed in other xanthine derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the dimethylamino group enhances solubility and facilitates interaction with biological macromolecules. Comparative studies with related compounds have helped elucidate the significance of specific functional groups:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 8-(Ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 5426-46-0 | 0.86 | Ethyl substitution enhances lipophilicity |

| 1-Methyl-1H-purine-2,6(3H,7H)-dione | 6136-37-4 | 0.85 | Lacks dimethylamino group; simpler structure |

| 8-Hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione | 88552-69-6 | 0.85 | Contains hydrazinyl group; potential for different reactivity |

This table illustrates how variations in substituents can influence the pharmacological profile of purine derivatives.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide metabolism or viral replication.

- Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against various cancer cell lines in vitro. Researchers administered different concentrations and observed a dose-dependent response in cell viability assays. The results indicated significant cytotoxic effects at higher concentrations (above 10 µM), leading to further exploration in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-((dimethylamino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing the dimethylamino group at the 8-position may require reacting a brominated purine precursor with dimethylamine under controlled pH (8–10) and polar aprotic solvents like DMF or acetonitrile . Temperature (60–80°C) and catalyst selection (e.g., KCO) are critical for minimizing side products. Purification via column chromatography (silica gel, eluent: CHCl/MeOH gradients) ensures >95% purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) confirms substituent positions and stereochemistry. For instance, the dimethylamino group’s methyl protons appear as singlets at δ 2.2–2.5 ppm in 1H NMR. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide molecular weight and bond-length validation .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies show that the compound is hygroscopic and degrades under acidic (pH < 5) or UV light exposure. Long-term storage in amber vials at –20°C in anhydrous DMSO or ethanol preserves integrity for >6 months. Accelerated degradation studies (40°C/75% RH) reveal hydrolysis at the purine ring’s 2,6-dione moiety as the primary degradation pathway .

Advanced Research Questions

Q. How does the dimethylamino substitution at the 8-position influence bioactivity compared to other alkylamino derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest that the dimethylamino group enhances solubility and bioavailability compared to bulkier substituents (e.g., cyclohexylamino). Computational docking (e.g., AutoDock Vina) indicates stronger hydrogen bonding with adenosine receptors due to the amine’s electron-donating effects . Contrastingly, ethylamino analogs show reduced receptor affinity due to steric hindrance .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell-free vs. cellular systems). To address this:

- Perform dose-response curves across multiple models (e.g., HEK293 cells vs. primary neurons).

- Use isothermal titration calorimetry (ITC) to quantify binding constants directly.

- Validate target engagement via CRISPR/Cas9 knockout of putative receptors .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) at the 7-position to enhance aqueous solubility without compromising CNS penetration .

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation hotspots. Methylation of vulnerable sites (e.g., N7) reduces first-pass metabolism .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

- Methodological Answer : Chirality at the dimethylamino-methyl side chain can lead to racemization during synthesis. Strategies include:

- Using chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation.

- Enzymatic resolution with lipases to separate enantiomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.